molecular formula C18H23N5 B14976100 N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B14976100
M. Wt: 309.4 g/mol
InChI Key: OQANLTOKSCZQNT-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the triazoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The cyclization is ensured by an oxidation-reduction mechanism using chloranil . The reaction conditions often include refluxing in a suitable solvent such as dichloroethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in cancer angiogenesis . By blocking this receptor, the compound can effectively suppress tumor growth. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit VEGFR-2 and intercalate into DNA sets it apart from other similar compounds .

Properties

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

N-cycloheptyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C18H23N5/c1-2-16-21-22-18-17(19-13-9-5-3-4-6-10-13)20-14-11-7-8-12-15(14)23(16)18/h7-8,11-13H,2-6,9-10H2,1H3,(H,19,20)

InChI Key

OQANLTOKSCZQNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCCC4

Origin of Product

United States

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